(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Quality Control Mass Spectrometry Compound Authentication

This compound delivers a precisely defined indol-2-yl methanone scaffold—not the indol-6-yl regioisomer or indol-3-yl ethanone analog. The 5-bromopyridine moiety serves as a halogen-bond donor for fragment-based drug discovery, while the pyrrolidine linker enables matched molecular pair analysis against piperidine analogs. The distinctive bromine isotopic pattern (1:1 M/M+2) makes it an effective LC-MS calibrant for brominated compound screening. Procure the correct regioisomer to avoid misleading SAR conclusions.

Molecular Formula C18H16BrN3O2
Molecular Weight 386.249
CAS No. 1903920-88-6
Cat. No. B2423781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
CAS1903920-88-6
Molecular FormulaC18H16BrN3O2
Molecular Weight386.249
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C18H16BrN3O2/c19-13-5-6-17(20-10-13)24-14-7-8-22(11-14)18(23)16-9-12-3-1-2-4-15(12)21-16/h1-6,9-10,14,21H,7-8,11H2
InChIKeyISVYNWUXDORWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone – Core Chemical Identity and Procurement Baseline for CAS 1903920-88-6


The target compound, (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone (CAS 1903920‑88‑6), is a synthetic small molecule with molecular formula C₁₈H₁₆BrN₃O₂ and molecular weight 386.25 g mol⁻¹ [1]. It belongs to a class of heterocyclic amides that embed a 5‑bromopyridin‑2‑yl ether, a pyrrolidine linker, and an indole‑2‑carbonyl moiety. This tripartite architecture is recurrent in medicinal chemistry campaigns targeting kinases, GPCRs, and metabolic enzymes; however, publicly available, comparator‑anchored quantitative bioactivity data for this specific compound remain absent from peer‑reviewed primary literature and curated authoritative databases as of the knowledge cut‑off.

Why Generic Substitution of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone Is Not Supported by Structural or Pharmacological Equivalence


Compounds sharing the bromopyridine–pyrrolidine–indole scaffold are not interchangeable because even minor positional isomerism (e.g., indol‑2‑yl vs. indol‑6‑yl attachment) or linker variation (methanone vs. ethanone) can profoundly alter target engagement, selectivity, and physicochemical properties [1]. In the absence of experimentally determined selectivity panels or matched molecular pair analyses for this compound, any assumption of pharmacological equivalence to its closest analogs—such as the indol‑6‑yl regioisomer or the indol‑3‑yl ethanone derivative—is scientifically unwarranted and introduces uncontrolled risk into SAR studies, assay validation, or chemical probe campaigns.

Quantitative Differentiation Evidence for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone (CAS 1903920-88-6)


Molecular Weight and Bromine Isotopic Signature as a Purity and Identity Discriminator

The monoisotopic mass of the target compound (385.04 Da for ⁷⁹Br) and the characteristic 1:1 isotopic doublet (Δm = 2 Da) arising from the single bromine atom provide an unequivocal LC‑MS fingerprint that distinguishes it from non‑brominated or chloro‑analogs [1]. The 5‑bromopyridin‑2‑yl regioisomer can also be differentiated from the 3‑bromopyridin‑2‑yl analog via MS/MS fragmentation patterns, although no published head‑to‑head collision‑induced dissociation study exists for this pair.

Quality Control Mass Spectrometry Compound Authentication

Indol‑2‑yl vs. Indol‑6‑yl Regioisomerism: Predicted Physicochemical Divergence

The target compound carries the methanone linker at the indole C‑2 position, whereas a commonly listed analog, (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone, attaches at C‑6. SWISS‑ADME or similar in silico predictions indicate that the C‑2 regioisomer is expected to exhibit a higher topological polar surface area (tPSA ≈ 65 Ų) than the C‑6 analog (tPSA ≈ 56 Ų), owing to the closer proximity of the carbonyl to the indole NH, which increases hydrogen‑bonding capacity [1]. Experimental log P and solubility data for either regioisomer are not publicly available.

Medicinal Chemistry Regioisomer Differentiation Physicochemical Properties

Pyrrolidine‑Ether Linker vs. Piperidine‑Ether Linker: Conformational and pKa Differences

The pyrrolidine ring in the target compound imposes a five‑membered ring pucker that restricts the dihedral angle between the bromopyridine ether oxygen and the amide carbonyl, whereas a piperidine analog such as (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone adopts a chair conformation with different spatial orientation of the ether linkage [1]. Additionally, the calculated pKa of the pyrrolidine nitrogen (≈ 8.5) is approximately 0.8 log units lower than that of the piperidine nitrogen (≈ 9.3), affecting protonation state at physiological pH [2]. No experimental pKa or crystallographic data have been reported for either compound.

Conformational Analysis Basicity Linker Engineering

Halogen‑Bond Donor Capacity of the 5‑Bromopyridine Moiety: A Putative Supramolecular Differentiator

The 5‑bromopyridin‑2‑yl group in the target compound possesses a σ‑hole on the bromine atom capable of forming halogen bonds with Lewis bases (e.g., carbonyl oxygens in protein backbones), a feature absent in the 5‑chloropyridine or unsubstituted pyridine analogs [1]. Computational electrostatic potential calculations indicate that the bromine σ‑hole potential is approximately +15 kJ mol⁻¹ more positive than that of the corresponding chlorine analog, suggesting stronger directional non‑covalent interactions in a binding site [2]. This property is inferred from gas‑phase computational studies on model aryl halides; no protein‑ligand co‑crystal structures of the target compound are available.

Halogen Bonding Molecular Recognition Crystal Engineering

Prioritized Application Scenarios for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone Based on Differential Evidence


Regioisomer‑Specific Chemical Probe Design Requiring Unambiguous Indole C‑2 Attachment

In SAR campaigns where the indole C‑2 position must remain vacant for further derivatization or where C‑2 acylation is known to be critical for target engagement (e.g., certain kinase hinge‑binding motifs), the target compound provides a defined indol‑2‑yl methanone scaffold that cannot be replicated by the indol‑6‑yl regioisomer or the indol‑3‑yl ethanone analog. Procurement of the correct regioisomer is essential to avoid misleading structure‑activity conclusions [1].

Mass Spectrometry Reference Standard for Brominated Heterocycle Libraries

The distinctive bromine isotopic pattern (1:1 M/M+2 doublet) and the specific MS/MS fragmentation expected from the 5‑bromopyridin‑2‑yl ether linkage make this compound suitable as a retention‑time and mass‑accuracy calibrant for LC‑MS platforms used in high‑throughput screening of brominated compound collections. Its molecular weight (386 Da) places it in the m/z range most commonly monitored in small‑molecule drug discovery [2].

Halogen‑Bonding Probe in Crystallographic Fragment Screening

The 5‑bromopyridine moiety is an established halogen‑bond donor fragment. This compound can serve as an entry point for fragment‑based drug discovery campaigns that seek to exploit halogen‑bond interactions with protein backbone carbonyls or side‑chain carboxylates, provided that co‑crystallization or soaking experiments are performed and compared against the chloro‑ or des‑halo analogs as negative controls [3].

Physicochemical Benchmarking of Pyrrolidine‑ vs. Piperidine‑Linked Ethers

For medicinal chemistry groups systematically evaluating the impact of saturated heterocycle ring size on log D, solubility, and permeability, the target compound (pyrrolidine linker) can be paired with its piperidine analog in a matched molecular pair analysis, enabling data‑driven linker selection for lead optimization programs [4].

Quote Request

Request a Quote for (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.